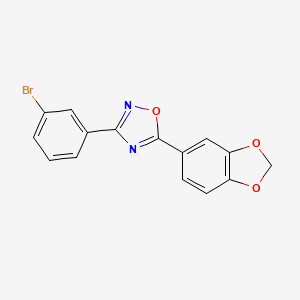
2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TTM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TTM is a member of the benzamide family, which has been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood. However, studies have suggested that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide can inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide can inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its potential therapeutic applications. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have anticancer, anti-inflammatory, and antifungal properties, making it a useful compound for studying these biological processes. However, one limitation of using 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide research. One area of interest is the development of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide derivatives with improved solubility and potency. Another area of interest is the study of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide's mechanism of action, which could lead to the development of new cancer therapies. Additionally, the use of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in combination with other drugs could enhance its therapeutic effects.
Scientific Research Applications
2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. Additionally, 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have antifungal properties, inhibiting the growth of various fungal strains.
properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-21-14-10-12(25-5)6-7-13(14)18(20)19-11-8-15(22-2)17(24-4)16(9-11)23-3/h6-10H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNGDHKBORNMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4387269.png)
![N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4387276.png)
![4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387288.png)
![ethyl 4-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate](/img/structure/B4387289.png)
![N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387309.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4387331.png)

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B4387341.png)
